chemical structure and properties of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
chemical structure and properties of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate)
Chemical Structure, Synthesis, and Biochemical Utility of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): A Comprehensive Technical Guide
Introduction: The Need for Structurally Locked Glycolytic Probes
In the study of cellular metabolism, Fructose-1,6-bisphosphate (FBP) serves as a master allosteric regulator, dictating the flux of glycolysis and gluconeogenesis by modulating enzymes such as Phosphofructokinase-1 (PFK-1) and Pyruvate Kinase. However, native FBP is highly dynamic, existing in solution as an equilibrium mixture of α -furanose, β -furanose, and linear keto tautomers. This structural fluidity complicates efforts to determine the exact stereochemical requirements of enzyme allosteric sites.
To bypass this limitation, carbohydrate chemists have developed structurally locked analogs. 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) (CAS: 1040906-12-4) is a critical synthetic precursor in this domain[1]. By lacking the anomeric C2-hydroxyl group of fructose, the 2,5-anhydro-D-glucitol core is permanently locked into a furanose-like tetrahydrofuran ring. The addition of dibenzyl-protected phosphate groups at the C1 and C6 positions serves a dual purpose: it facilitates organic synthesis by masking the highly polar phosphate charges, and it provides a highly lipophilic, stable intermediate that can be stored and selectively deprotected to yield the active biochemical probe[2].
Molecular Architecture and Physicochemical Profile
The architecture of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is defined by its central tetrahydrofuran ring, which mimics the spatial geometry of D-fructofuranose. The stereocenters at C3, C4, and C5 mirror those of native D-glucose/D-fructose, while the anomeric carbon is reduced.
The tetrabenzyl protection (two benzyl groups per phosphate) drastically alters the molecule's physicochemical properties. Unlike the free bisphosphate, which is highly water-soluble and membrane-impermeable, the dibenzylphosphate derivative is soluble in organic solvents and highly stable under neutral and mildly acidic conditions.
Table 1: Physicochemical Properties of the Protected Precursor
| Property | Value / Description |
| Chemical Name | 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) |
| CAS Number | 1040906-12-4 |
| Molecular Formula | C34H38O11P2 |
| Molecular Weight | 684.61 g/mol |
| Physical State | Colorless to light-yellow oil / viscous liquid |
| Solubility | Soluble in EtOH, DMSO, DMF, and Dichloromethane |
| Storage Conditions | -20°C (Pure form, up to 3 years)[3] |
The Dibenzyl Masking Strategy: Synthesis and Deprotection
In drug development and probe synthesis, benzyl esters are frequently utilized to protect phosphate groups during complex carbohydrate synthesis. Because the bulky, hydrophobic benzyl groups create severe steric hindrance and eliminate the negative charges required for electrostatic interactions in enzyme binding pockets, the dibenzylphosphate precursor is biologically inactive in its protected state .
To utilize the compound in enzymatic assays, it must undergo catalytic hydrogenolysis. This specific cleavage method is chosen because it selectively removes the benzyl groups without hydrolyzing the crucial phosphoester bonds at C1 and C6, nor does it disrupt the furanose ring.
Caption: Synthetic deprotection workflow from lipophilic precursor to active target engagement.
Protocol 1: Catalytic Hydrogenolysis of Dibenzylphosphate
Self-Validating Rationale: This protocol utilizes 31 P NMR tracking. The shift from a protected trialkyl phosphate signal to a monoalkyl phosphate signal confirms complete deprotection, ensuring no steric clashes occur during downstream enzymatic assays.
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Preparation: Dissolve 50 mg of 2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) in 5 mL of anhydrous ethanol in a flame-dried round-bottom flask.
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Catalyst Addition: Purge the flask with Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) (10 mg, 20% w/w). Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.
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Hydrogenation: Evacuate the flask and backfill with H 2 gas via a balloon. Stir vigorously at room temperature for 4–6 hours.
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Reaction Monitoring: Extract a 50 µL aliquot, filter, and analyze via 31 P NMR. The reaction is complete when the starting material peak (~ -1.0 ppm) fully shifts to the free phosphate region (~ 0 to +2 ppm, depending on pH).
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Workup: Purge the system with Argon. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with ethanol and deionized water.
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Isolation: Lyophilize the aqueous/ethanolic filtrate to yield the deprotected 2,5-anhydro-D-glucitol-1,6-bisphosphate as a white powder.
Biochemical Applications: Probing Glycolytic Enzymes
Once deprotected, 2,5-anhydro-D-glucitol-1,6-bisphosphate (CAS: 4429-47-4) becomes a potent, structurally locked tool compound[4]. It is primarily utilized to probe the stereospecificity of allosteric sites on two key enzymes:
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Phosphofructokinase-1 (PFK-1): The analog binds to the allosteric regulatory site of muscle PFK-1 (PFKM). Interestingly, while it mimics FBP, it acts as a competitive inhibitor of PFK-1 in certain cellular contexts, downregulating downstream pathways (such as IRF7 expression in viral infection models) when applied at 1 mM concentrations[5]. Furthermore, kinetic studies show it binds to the fructose 2,6-bisphosphate allosteric site with a Ka of 47 µM, demonstrating that the furanose ring is not strictly required for binding, provided the two phosphate groups are spaced approximately 9 Å apart[6].
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Pyruvate Kinase: In yeast models, the compound acts as a limited allosteric stimulator of Pyruvate Kinase, serving as a comparative analog to the highly active α -form mimic, 2,5-anhydro-D-mannitol 1,6-bisphosphate[7].
Caption: Allosteric regulation network of glycolysis by FBP and its synthetic analog.
Protocol 2: In Vitro PFK-1 Inhibition Assay
Self-Validating Rationale: By coupling PFK-1 activity to NADH oxidation, the assay provides real-time, continuous spectrophotometric validation of enzyme kinetics, ensuring that any inhibition observed is a direct result of the analog binding.
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Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 5 mM MgCl 2 , 1 mM ATP, 0.2 mM NADH, and 1 mM Fructose-6-Phosphate.
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Coupling Enzymes: Add excess Aldolase, Triosephosphate Isomerase (TPI), and Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) to the buffer.
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Inhibitor Introduction: Add the deprotected 2,5-anhydro-D-glucitol-1,6-bisphosphate to the cuvette at varying concentrations (10 µM to 1 mM).
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Initiation: Add purified PFKM to initiate the reaction.
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Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD + ) using a UV-Vis spectrophotometer. Calculate the Ki based on the rate of absorbance change relative to a vehicle control.
Quantitative Data Summaries
The stereospecificity of the PFK-1 allosteric site has been rigorously mapped using structurally locked analogs. The data below illustrates how the spatial orientation of the hydroxyl groups and the anomeric configuration impact binding affinity.
Table 2: Kinetic Parameters of FBP Analogs on Muscle PFK-1 Activation [6]
| Compound | Structural Characteristics | Activation Constant ( Ka ) |
| Fructose 2,6-bisphosphate | Native allosteric activator | 0.12 µM |
| 2,5-Anhydro-D-mannitol 1,6-BP | α -furanose mimic (C2 symmetric) | 2.9 µM |
| 1,4-Butanediol bisphosphate | Linear aliphatic chain | 6.6 µM |
| Hexitol 1,6-bisphosphate | Linear polyol chain | 40.0 µM |
| 2,5-Anhydro-D-glucitol 1,6-BP | β -furanose mimic | 47.0 µM |
Note: The data indicates that while the furanose ring is not strictly mandatory for binding, the specific stereochemistry of the 2,5-anhydro-D-glucitol core results in a lower affinity for the activation site compared to its mannitol counterpart, making it highly useful for differential binding studies.
Conclusion
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) is an indispensable synthetic building block in metabolic research. By utilizing the dibenzyl masking strategy, researchers can safely store and manipulate this complex carbohydrate derivative. Upon controlled hydrogenolysis, it yields a structurally locked, biologically active bisphosphate that allows scientists to isolate and interrogate the precise stereochemical mechanics of master glycolytic regulators like PFK-1 and Pyruvate Kinase.
References
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Medchemexpress LLC D-glucitol, 2,5-anhydro-, 1,6-bis(dihydrogen phosphate) . Fisher Scientific. 3
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2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate) | Sapphire Bioscience . Sapphire Bioscience. 1
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2,5-Anhydro-D-glucitol-1,6-diphosphate | CAS 4429-47-4 | SCBT . Santa Cruz Biotechnology. 4
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2,5-Anhydro-D-glucitol-1,6-diphosphate | Pyruvate Kinase Stimulator . MedChemExpress. 7
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Stereospecificity of the fructose 2,6-bisphosphate site of muscle 6-phosphofructo-1-kinase . National Institutes of Health (NIH). 6
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ARRDC4-mediated glycolysis enhances innate immunity to influenza A virus through fructose-1,6-bisphosphate . Proceedings of the National Academy of Sciences (PNAS).5
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Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs . ACS Publications. 2
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Medchemexpress LLC D-glucitol, 2,5-anhydro-, 1,6-bis(dihydrogen phosphate) | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. pnas.org [pnas.org]
- 6. Stereospecificity of the fructose 2,6-bisphosphate site of muscle 6-phosphofructo-1-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
